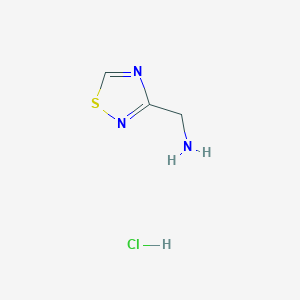

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride

Description

Vanadium-Dependent Haloperoxidase-Catalyzed Oxidative Dimerization

The oxidative dimerization of thioamides using vanadium-dependent haloperoxidases (VHPOs) represents a groundbreaking enzymatic strategy for synthesizing 1,2,4-thiadiazoles. This method leverages the catalytic activity of enzymes such as Curvularia inaequalis chloroperoxidase (CiVCPO) and Corallina pilulifera vanadium bromoperoxidase (CpVBPO) to facilitate intermolecular bond formation. The reaction employs hydrogen peroxide as a terminal oxidant and catalytic quantities of halide salts (e.g., KBr), enabling efficient halogen recycling within the enzymatic active site.

Optimal conditions for this transformation involve a biphasic system comprising PIPES buffer (pH 6.5) and acetonitrile (50% v/v), with enzyme loadings as low as 0.025 mol%. For instance, the dimerization of thiobenzamide under these conditions yields 3,5-diphenyl-1,2,4-thiadiazole in 42% yield within one hour. Scalability has been demonstrated through the preparative-scale synthesis of penicilliumthiamine B, an anticancer natural product, where 450 mg of the target compound was obtained via enzymatic oxidation of a functionalized thioamide precursor.

A key innovation lies in the iterative reuse of the aqueous reaction phase. Post-reaction extraction of the organic layer allows the residual aqueous phase—containing recycled halide ions and enzyme—to catalyze subsequent transformations without additional halide input. This feature significantly enhances the sustainability profile of the methodology, aligning with green chemistry principles.

Properties

Molecular Formula |

C3H6ClN3S |

|---|---|

Molecular Weight |

151.62 g/mol |

IUPAC Name |

1,2,4-thiadiazol-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C3H5N3S.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H |

InChI Key |

XUTHTYLELWNVPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NS1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride

General Synthetic Strategy

The synthesis of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride generally involves two main stages:

- Construction of the 1,2,4-thiadiazole ring : This is typically achieved via cyclization reactions involving thiosemicarbazides or related precursors with appropriate carboxylic acid derivatives or acyl chlorides.

- Introduction of the methanamine substituent : This can be performed by nucleophilic substitution or reductive amination on a suitable thiadiazole intermediate, followed by formation of the hydrochloride salt to enhance solubility and stability.

Specific Synthetic Routes

Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives

One well-established method for synthesizing 1,2,4-thiadiazole derivatives involves the cyclodehydration of thiosemicarbazide with aromatic or aliphatic carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of dehydrating agents such as phosphorus oxychloride (POCl3). This method yields 1,2,4-thiadiazole-3-amine intermediates, which can be further functionalized.

$$

\text{R-COOH or R-COCl} + \text{Thiosemicarbazide} \xrightarrow[\text{POCl}_3]{\text{Heat}} \text{1,2,4-thiadiazol-3-amine derivative}

$$

- Reaction conditions: Heating under reflux, typically 80–120 °C.

- Solvents: Often chlorinated solvents like chloroform or dichloromethane.

- Purification: Recrystallization from suitable solvents.

Introduction of Methanamine Group

The methanamine substituent at the 3-position can be introduced by reacting the thiadiazole intermediate with formaldehyde and ammonia or by reductive amination using methanamine sources under acidic conditions. The hydrochloride salt is then formed by treatment with hydrochloric acid.

- Solvent: Ethanol or methanol.

- Temperature: Room temperature to reflux.

- Acid: HCl gas or aqueous hydrochloric acid.

- Purification: Crystallization or recrystallization from ethanol/methanol.

Representative Experimental Data

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiosemicarbazide + carboxylic acid derivative + POCl3 | Chloroform | Reflux (80–120 °C) | 6–12 hours | 65–85 | Cyclodehydration to thiadiazole amine |

| 2 | Thiadiazole intermediate + methanamine + HCl | Ethanol/methanol | RT to reflux | 4–8 hours | 70–90 | Formation of hydrochloride salt |

| 3 | Purification | Recrystallization | N/A | N/A | N/A | Enhances purity and stability |

Alternative Synthetic Approaches

Copper-Catalyzed C-H Activation : Recent literature reports copper-catalyzed methods for functionalizing thiadiazole rings via C-H activation, enabling the introduction of amine groups under milder conditions with high selectivity. For example, copper acetate with ligands such as Xantphos in acetonitrile at 90–100 °C has been used for thiadiazole derivatization, although specific application to 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride requires adaptation.

Thionyl Chloride Mediated Cyclization : Some methods involve the reaction of hydrazones with thionyl chloride to form thiadiazoles, which can be subsequently aminated. This approach is useful for preparing various substituted thiadiazoles but may require additional steps for methanamine introduction.

Analytical Characterization and Purity Assessment

The synthesized 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.

- Infrared (IR) Spectroscopy : Identification of characteristic thiadiazole ring vibrations and amine hydrochloride salt bands.

- Elemental Analysis : Confirms the composition and purity.

- Melting Point Determination : Provides physical purity data.

These analytical techniques ensure the compound's identity and suitability for further research applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclodehydration with POCl3 | Thiosemicarbazide + acid derivative | Reflux, chlorinated solvent | High yield, well-established | Use of corrosive reagents |

| Reductive amination | Thiadiazole intermediate + methanamine + HCl | RT to reflux, ethanol/methanol | Mild conditions, straightforward | Requires pure intermediates |

| Copper-catalyzed C-H activation | Cu(OAc)2, ligands, thiadiazole | 90–100 °C, acetonitrile | Selective functionalization | Catalyst cost, optimization needed |

| Thionyl chloride cyclization | Hydrazones + SOCl2 | 0 °C to RT | Versatile for various derivatives | Multiple steps, toxic reagents |

Chemical Reactions Analysis

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Thiadiazole derivatives are explored as potential drugs for treating infections and inflammatory diseases. One specific application is the development of inhibitors targeting specific enzymes. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) acts as a selective allosteric inhibitor of kidney-type glutaminase (GLS) . Another instance can be found in the discovery of MK-8189, a Phase 2b clinical development drug for schizophrenia treatment, where a methyl-1,3,4-thiadiazole derivative is used to enhance potency and selectivity as a PDE10A inhibitor .

Agrochemicals

Thiadiazoles and their derivatives also have applications in the agrochemical field .

Synergistic Effects

Research indicates that 1,3,4-thiadiazole derivatives can act synergistically with other drugs to enhance their efficacy. For instance, a specific 1,3,4-thiadiazole molecule, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), combined with Amphotericin B (AmB), significantly lowers the necessary concentration of AmB, reducing the drug’s effective toxicity . Spectroscopic and theoretical studies suggest that C1 molecules cause disaggregation of AmB aggregates by interacting with AmB at locations where dimerization of the antibiotic molecules takes place, increasing the clinical efficacy of the antibiotic .

Other Potential applications

- Building blocks Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

- Material development Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride with structurally related compounds, emphasizing differences in molecular architecture, physicochemical properties, and applications:

Notes on Comparison:

- Structural Differences : The 1,2,4-thiadiazole core distinguishes the target compound from triazole (), thiazole (), and imidazole () analogs. The sulfur atom in the thiadiazole ring enhances electrophilicity compared to nitrogen-rich triazoles.

- Molecular Weight : The target compound has a lower molecular weight (151.62 g/mol*) than imidazole derivatives (253.73 g/mol), suggesting better bioavailability in drug design.

- Safety : Thiazole-based analogs exhibit explicit toxicity warnings (e.g., H302: harmful if swallowed; ), whereas imidazole derivatives require precautions against oxidants (). Data for the thiadiazole compound is inferred from structural stability.

- Applications : Thiadiazoles are often prioritized in antimicrobial and anticancer research due to their bioisosteric similarity to purines. Triazoles () are more common in antifungal therapies, while imidazoles () target neurological pathways.

*Calculated molecular weight based on formula C₃H₆ClN₃S.

Notes

Methodological Limitations : Direct data for 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is sparse in the provided evidence; comparisons rely on analogs (). Experimental validation is required for precise pharmacological or toxicological profiles.

Synthetic Pathways : details a thiosemicarbazide-based synthesis for thiadiazole derivatives, which may be adaptable to the target compound.

Regulatory Considerations : Imidazole and thiazole derivatives () highlight the importance of GHS compliance in handling reactive heterocycles.

Biological Activity

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and analgesic effects. This article explores the biological activity of this compound through various studies and research findings.

The compound is characterized by the presence of a thiadiazole ring, which influences its reactivity and biological properties. The synthesis of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves multi-step reactions that can yield various derivatives with enhanced biological activities.

Antimicrobial Activity

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogens by interfering with microbial cell wall synthesis. The compound's efficacy against bacteria and fungi positions it as a candidate for further pharmacological development.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal activity |

Anti-inflammatory Properties

Research has shown that this thiadiazole derivative exhibits anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. For instance, studies have reported a decrease in pro-inflammatory cytokines in treated models.

Analgesic Effects

The analgesic properties of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride have also been noted in various studies. The mechanism appears to involve modulation of pain pathways, making it a candidate for pain management therapies .

The biological activity of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is attributed to its ability to interact with various biological targets. The thiadiazole ring system allows for nucleophilic substitutions and electrophilic attacks, leading to the formation of active metabolites that exert their effects on microbial cells and inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. The study concluded that this compound could serve as an alternative treatment for resistant bacterial strains .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of the compound in animal models, significant reductions in paw edema were observed following administration. This suggests a potential role in treating inflammatory conditions such as arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.